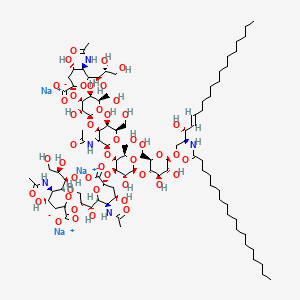

Ganglioside GT1b (bovine) (sodium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

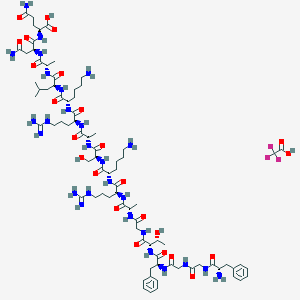

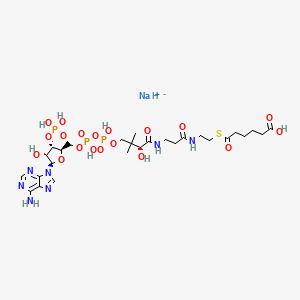

Ganglioside GT1b (bovine) (sodium salt) is a trisialoganglioside, a type of glycosphingolipid, characterized by having two sialic acid residues linked to the inner galactose unit . This compound is derived from bovine brain tissue and is known for its role in cellular signaling and interaction with neurotoxins . It has a molecular formula of C95H162N5O47 • 3Na and a molecular weight of 2126.3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ganglioside GT1b is typically isolated from bovine brain tissue through a series of extraction and purification processes. The extraction involves the use of organic solvents such as chloroform and methanol in a 2:1 ratio . The compound is then purified using chromatographic techniques to achieve a purity of ≥98% .

Industrial Production Methods

Industrial production of Ganglioside GT1b involves large-scale extraction from bovine brain tissue, followed by purification using high-performance liquid chromatography (HPLC). The process ensures the removal of impurities and the isolation of the desired ganglioside species .

Chemical Reactions Analysis

Types of Reactions

Ganglioside GT1b undergoes various chemical reactions, including:

Oxidation: This reaction can modify the sialic acid residues, affecting the compound’s biological activity.

Reduction: Reduction reactions can alter the glycosidic bonds within the molecule.

Substitution: Substitution reactions can occur at the hydroxyl groups of the sialic acid residues.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include modified gangliosides with altered sialic acid residues, which can impact their binding affinity to neurotoxins and other biological molecules .

Scientific Research Applications

Ganglioside GT1b has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study glycosphingolipid chemistry and interactions.

Industry: Ganglioside GT1b is used in the development of liposomal formulations for drug delivery.

Mechanism of Action

Ganglioside GT1b exerts its effects through its interaction with specific molecular targets and pathways. It binds to neurotoxins such as botulinum toxin serotype A, BTxA heavy chain, and tetanus toxin, with varying binding affinities . These interactions can inhibit the activity of these neurotoxins, providing a protective effect on neuronal cells . Additionally, Ganglioside GT1b modulates immune responses by decreasing the production of cytokines and immunoglobulins in human peripheral blood mononuclear cells .

Comparison with Similar Compounds

Similar Compounds

Ganglioside GM1: Another ganglioside with a single sialic acid residue, known for its role in neuroprotection and cellular signaling.

Ganglioside GD1a: Contains two sialic acid residues and is involved in similar cellular processes as Ganglioside GT1b.

Ganglioside GD1b: Also has two sialic acid residues but differs in its linkage pattern, affecting its biological activity.

Uniqueness of Ganglioside GT1b

Ganglioside GT1b is unique due to its specific structure with two sialic acid residues linked to the inner galactose unit, which provides distinct binding properties and biological activities. Its ability to interact with multiple neurotoxins and modulate immune responses makes it a valuable compound for research and therapeutic applications .

Properties

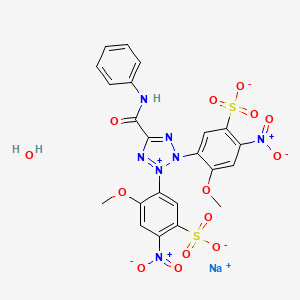

Molecular Formula |

C95H162N5Na3O47 |

|---|---|

Molecular Weight |

2195.3 g/mol |

IUPAC Name |

trisodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxylato-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C95H165N5O47.3Na/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-64(118)100-52(53(112)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)47-134-87-75(125)74(124)78(62(45-106)137-87)139-89-77(127)85(147-95(92(132)133)39-56(115)67(98-50(5)110)83(145-95)73(123)61(44-105)142-93(90(128)129)37-54(113)65(96-48(3)108)81(143-93)69(119)57(116)40-101)79(63(46-107)138-89)140-86-68(99-51(6)111)80(71(121)59(42-103)135-86)141-88-76(126)84(72(122)60(43-104)136-88)146-94(91(130)131)38-55(114)66(97-49(4)109)82(144-94)70(120)58(117)41-102;;;/h33,35,52-63,65-89,101-107,112-117,119-127H,7-32,34,36-47H2,1-6H3,(H,96,108)(H,97,109)(H,98,110)(H,99,111)(H,100,118)(H,128,129)(H,130,131)(H,132,133);;;/q;3*+1/p-3/b35-33+;;;/t52-,53+,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76+,77+,78+,79-,80+,81+,82+,83+,84-,85+,86-,87+,88-,89-,93+,94-,95-;;;/m0.../s1 |

InChI Key |

XWMACUIMZLECSZ-SPTXYZJTSA-K |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

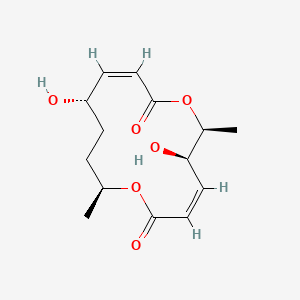

![2,9,12-Trimethyl-16-methylidene-6-propan-2-yltricyclo[13.3.0.05,9]octadeca-2,11-diene-7,10-diol](/img/structure/B10820849.png)

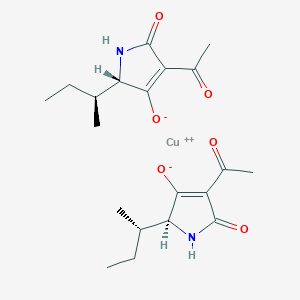

![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid;azane](/img/structure/B10820883.png)

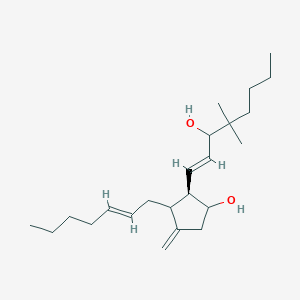

![(2R)-3-hept-2-enyl-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-4-methylidenecyclopentan-1-ol](/img/structure/B10820903.png)